molecular formula C20H17NO5 B1678073 Oxyberberine CAS No. 549-21-3

Oxyberberine

Cat. No. B1678073
CAS RN: 549-21-3
M. Wt: 351.4 g/mol
InChI Key: ZHYQCBCBTQWPLC-UHFFFAOYSA-N
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Description

Oxyberberine is derived from the herbs of Mahonia japonica . It’s a metabolite of berberine, which is a naturally occurring isoquinoline alkaloid .


Synthesis Analysis

A novel oxidative coupling approach has been developed to synthesize a dimeric oxyberberine CT4-1 . This compound has shown superior anti-hepatocellular carcinoma activities .


Molecular Structure Analysis

Oxyberberine has a molecular formula of C20H17NO5 . Its average mass is 351.353 Da and its monoisotopic mass is 351.110687 Da .


Chemical Reactions Analysis

Gut microbiota can convert berberine into oxyberberine through an oxidation reaction .


Physical And Chemical Properties Analysis

Oxyberberine is a yellow solid with a melting point of 145.1–146.7°C . It has a density of 1.44±0.1 g/cm3 .

Scientific Research Applications

  • Oxidative Stress Treatment

    • Field : Biochemistry
    • Application : Oxyberberine has been found to mitigate oxidative stress .
  • Hepatoprotection

    • Field : Hepatology
    • Application : Oxyberberine has been found to have hepatoprotective properties .
  • Neuraminidase Activity

    • Field : Neurology
  • Digestive Diseases Treatment

    • Field : Gastroenterology
    • Application : Oxyberberine has protective capacities in digestive diseases. It can inhibit toxins and bacteria, including Helicobacter pylori, protect the intestinal epithelial barrier from injury, and ameliorate liver injury .
  • Cancer Treatment

    • Field : Oncology
    • Application : Oxyberberine also inhibits the proliferation of various types of cancer cells and impedes invasion and metastasis .
  • Metabolic Diseases Treatment

    • Field : Endocrinology
    • Application : Oxyberberine regulates glycometabolism and lipid metabolism, improves energy expenditure, reduces body weight, and alleviates nonalcoholic fatty liver disease .
  • Cardiovascular Diseases Treatment

    • Field : Cardiology
    • Application : Oxyberberine improves cardiovascular hemodynamics, suppresses ischemic arrhythmias, attenuates the development of atherosclerosis, and reduces hypertension .
  • Neurological Diseases Treatment

    • Field : Neurology
    • Application : Oxyberberine shows potent neuroprotective effects, including antioxidative, antiapoptotic, and anti-ischemic .
  • Lipid-Regulating Activity

    • Field : Lipidology
    • Application : Oxyberberine, a metabolite of Berberine, offers more benefits than Berberine, which may explain the lipid-regulating activity of Berberine .
  • Antibacterial Activity

    • Field : Microbiology
    • Application : Oxyberberine has been found to have antibacterial properties. It can inhibit toxins and bacteria, including Helicobacter pylori .
  • Chemoradiotherapy Efficacy Improvement

    • Field : Oncology
    • Application : Recent evidence has confirmed that Oxyberberine improves the efficacy and safety of chemoradiotherapies .
  • Energy Expenditure Improvement

    • Field : Endocrinology
    • Application : Oxyberberine regulates glycometabolism and lipid metabolism, improves energy expenditure, and reduces body weight .
  • Hypertension Treatment

    • Field : Cardiology
    • Application : Oxyberberine reduces hypertension .
  • Anti-ischemic Activity

    • Field : Neurology
    • Application : Oxyberberine shows potent neuroprotective effects, including antioxidative, antiapoptotic, and anti-ischemic .
  • Lipid-Regulating Activity

    • Field : Lipidology
    • Application : Oxyberberine, a metabolite of Berberine, offers more benefits than Berberine, which may explain the lipid-regulating activity of Berberine .

Future Directions

Studies on the relevant targets of berberine in regulating intestinal lipid metabolism are currently scarce and need to be conducted in the future . Furthermore, oxyberberine exhibits a more favorable safety profile compared to berberine, suggesting it could be a promising candidate for future research .

properties

IUPAC Name

16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,15(20),16,18-heptaen-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5/c1-23-15-4-3-12-7-14-13-9-17-16(25-10-26-17)8-11(13)5-6-21(14)20(22)18(12)19(15)24-2/h3-4,7-9H,5-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYQCBCBTQWPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=C3C4=CC5=C(C=C4CCN3C2=O)OCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70203389
Record name Oxyberberine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxyberberine

CAS RN

549-21-3
Record name Oxyberberine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=549-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxyberberine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxyberberine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93138
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxyberberine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-OXYBERBERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A04YKB3FT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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